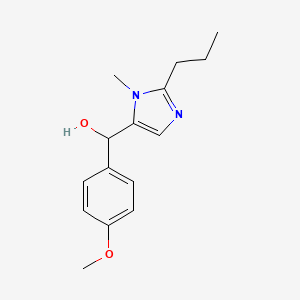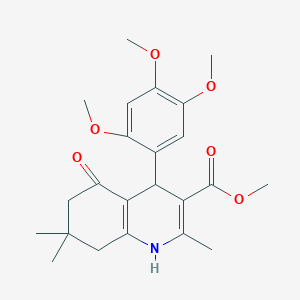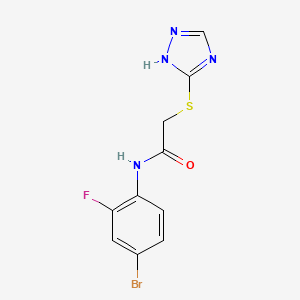
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol, also known as DHIBQ, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol is not fully understood, but it is believed to involve the modulation of dopamine signaling in the brain. This compound has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine signaling, this compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in cancer cell growth.
実験室実験の利点と制限
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the further investigation of this compound's potential as a tool for studying the dopamine system in the brain. Additionally, this compound's potential as an antioxidant and inhibitor of cancer cell growth could be further explored.
合成法
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol can be synthesized through a multi-step process involving the reaction of 2,4,6-triiodophenol with 3,4-dihydroisoquinoline in the presence of a catalyst. This reaction yields the intermediate product, which can then be further reacted with formaldehyde to produce this compound.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4,6-diiodophenol has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have potential as a tool for studying the dopamine system in the brain. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4,6-diiodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15I2NO/c17-14-7-13(16(20)15(18)8-14)10-19-6-5-11-3-1-2-4-12(11)9-19/h1-4,7-8,20H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAXHBRCMFIALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C(=CC(=C3)I)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)


![N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5213900.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)

![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B5213915.png)
![2,2,2-trifluoroethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5213917.png)
![4-{4-[3-methyl-7-(4-nitrobenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5213921.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B5213924.png)
![1,3-benzodioxol-5-yl[3-(benzyloxy)benzyl]amine](/img/structure/B5213940.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5213948.png)